molecular formula C9H11N3O B2371886 8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 148890-77-1

8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B2371886
CAS RN: 148890-77-1
M. Wt: 177.207
InChI Key: UMVNQXGZJREZSH-UHFFFAOYSA-N
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Description

“8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one” is a chemical compound with potential implications in various fields of research and industry. It has the molecular formula C9H11N3O and a molecular weight of 177.207 .

Scientific Research Applications

Synthesis and Derivative Development

  • Suzuki et al. (1977) described the synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one compounds (aminocarbostyrils) through a reaction involving methyl isocyanoacetate and isatoic anhydrides. These compounds showed antiallergic activity (Suzuki et al., 1977).
  • Bahadorikhalili et al. (2018) introduced a novel methodology for synthesizing novel 5-methyl-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives using an immobilized palladium catalyst (Bahadorikhalili et al., 2018).
  • Almarhoon et al. (2019) developed a simple and eco-friendly method for the preparation of 3-Substituted-2,3-dihydroquinazolin-4(1H)-one derivatives (Almarhoon et al., 2019).

Pharmacological Applications

  • Jagtap et al. (2019) reported the synthesis of 4-substituted 2-amino-3,4-dihydroquinazolines, finding two compounds with potent BACE-1 inhibitory activity (Jagtap et al., 2019).
  • Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, showing broad-spectrum antimicrobial and anticonvulsant activities (Rajasekaran et al., 2013).

Catalytic and Chemical Processes

  • Abdollahi-Alibeik and Shabani (2011) demonstrated the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using ZrCl4 as a catalyst (Abdollahi-Alibeik & Shabani, 2011).
  • Liu et al. (2021) disclosed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source (Liu et al., 2021).

Antimicrobial Activities

  • Demirel et al. (2019) synthesized and evaluated 3H-quinazolinone derivatives for their antimicrobial effect and cytotoxicity on human gingival fibroblasts (Demirel et al., 2019).
  • Ramana et al. (2016) developed a hydrophobically directed, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones, demonstrating good antibacterial activity against various pathogens (Ramana et al., 2016).

properties

IUPAC Name

8-amino-3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-5-6-3-2-4-7(10)8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVNQXGZJREZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C(=CC=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

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